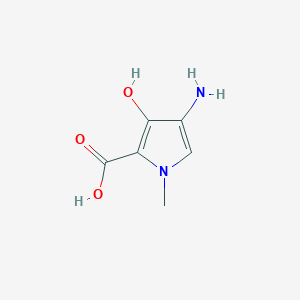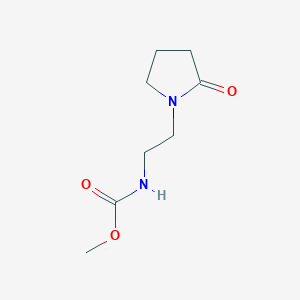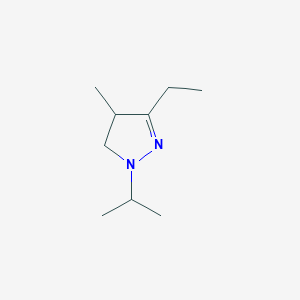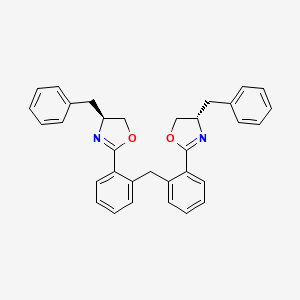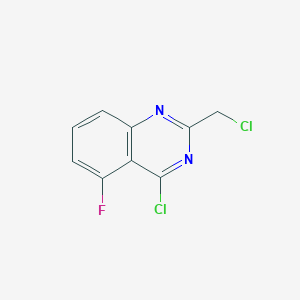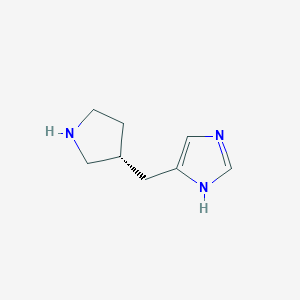
(R)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a chiral compound featuring a pyrrolidine ring attached to a methyl group, which is further connected to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl halides or methyl sulfonates as alkylating agents.
Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions involving diamines and carbonyl compounds under dehydrating conditions.
Industrial Production Methods
Industrial production of ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrrolidine or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carbonyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrrolidine or imidazole derivatives.
科学的研究の応用
Chemistry
®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors, contributing to the understanding of biochemical pathways.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as a ligand in drug design and development.
Industry
In the industrial sector, ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
- N-[(3R)-Pyrrolidin-3-ylmethyl]acetamide
- Benzyl ®-(pyrrolidin-3-ylmethyl)carbamate hydrochloride
Uniqueness
®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is unique due to its specific combination of a pyrrolidine ring and an imidazole ring, which imparts distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, differentiating it from other similar compounds.
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
5-[[(3R)-pyrrolidin-3-yl]methyl]-1H-imidazole |
InChI |
InChI=1S/C8H13N3/c1-2-9-4-7(1)3-8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11)/t7-/m1/s1 |
InChIキー |
YGGBVTGACIFVRB-SSDOTTSWSA-N |
異性体SMILES |
C1CNC[C@H]1CC2=CN=CN2 |
正規SMILES |
C1CNCC1CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
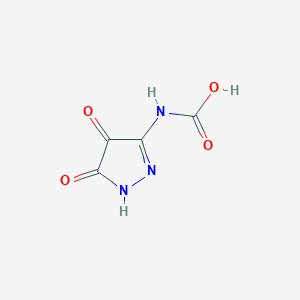
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)



